Product packaging for O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine(Cat. No.:CAS No. 863991-01-9)

O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine

Cat. No.: B15318396
CAS No.: 863991-01-9
M. Wt: 167.20 g/mol
InChI Key: JHGRHOMJYYTPDI-UHFFFAOYSA-N
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Description

O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine is a specialized hydroxylamine derivative of high value in organic synthesis and medicinal chemistry research. This compound serves as a crucial building block for the preparation of oximes and hydroxamic acids, functional groups that are pivotal in the development of bioactive molecules, chemical probes, and functional materials . The 4-methoxyphenethyl moiety can influence the compound's electronic properties and lipophilicity, which may be tailored for specific research applications. In chemical synthesis, hydroxylamines like this one are primarily used in condensation reactions with aldehydes and ketones to form oximes, which are stable functional groups and valuable intermediates . Furthermore, they can be utilized to synthesize hydroxamates, a key structural feature found in inhibitors of enzymes such as histone deacetylases (HDACs) and metalloproteases. As a reagent, it offers researchers a pathway to introduce a protected hydroxylamine function or a phenethyl-like scaffold into larger molecular architectures. The compound should be stored at low temperatures (e.g., 4°C) and protected from light to maximize stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B15318396 O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine CAS No. 863991-01-9

Properties

CAS No.

863991-01-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[2-(4-methoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-11-9-4-2-8(3-5-9)6-7-12-10/h2-5H,6-7,10H2,1H3

InChI Key

JHGRHOMJYYTPDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O-(4-methoxyphenethyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-methoxyphenethyl)hydroxylamine can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro compounds.

    Reduction: The compound can also undergo reduction reactions, where the hydroxylamine group is reduced to form amines.

    Substitution: Substitution reactions involving the hydroxylamine group can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    DNA Repair Inhibition:

Industry:

    Chemical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(4-methoxyphenethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can react with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Data Tables

Table 2: Analytical Parameters of Pharmacopeial Compounds

Compound Retention Time (F) Relative Response Factor Relative Limit (%)
Formoterol Related Compound F 0.7 1.00 0.2
Formoterol Related Compound G Not specified Not specified Not specified

Key Findings

  • Synthetic Flexibility: Methoxy-substituted hydroxylamines are synthesized via versatile routes (e.g., Mitsunobu reactions, Boc protection), though yields vary with substituent complexity .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance nucleophilicity, while electron-withdrawing groups (e.g., trifluoromethoxy) improve stability but reduce reactivity .
  • Analytical Relevance : Chromatographic data for related compounds (e.g., retention times) provide benchmarks for quality control in pharmaceutical applications .

Q & A

Basic Research Question

  • 1H/13C NMR : Verify the methoxy group (δ ~3.7–3.8 ppm for –OCH3), aromatic protons (δ ~6.8–7.2 ppm), and hydroxylamine (–NH–O–) signals.
  • IR Spectroscopy : Confirm N–O (950–1250 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C9H13NO2, [M+H]+ = 168.1) .

What strategies are used to assess the enzyme inhibitory activity of this compound?

Advanced Research Question

  • IDO1 (Indoleamine 2,3-Dioxygenase-1) Inhibition Assays :
    • Incubate the compound with recombinant IDO1 and L-tryptophan.
    • Measure kynurenine production via UV-Vis (λ = 490 nm) or HPLC.
    • Compare IC50 values with fluorinated analogs (e.g., O-[2-(2-fluorophenyl)ethyl]hydroxylamine) to evaluate substituent effects .
  • Cellular Assays : Test cytotoxicity (MTT assay) and target engagement in cancer cell lines.

How do structural modifications (e.g., methoxy vs. halogen substituents) influence reactivity and biological activity?

Advanced Research Question

  • Methoxy Group : Enhances electron-donating effects, stabilizing intermediates in nucleophilic reactions. May improve binding to hydrophobic enzyme pockets.
  • Fluorine Substitution : Increases electronegativity and metabolic stability but reduces steric bulk.
  • Case Study : Fluorinated analogs (e.g., O-[2-(2-fluorophenyl)ethyl]hydroxylamine) show higher IDO1 inhibition (IC50 = 0.8 µM) vs. methoxy derivatives (IC50 = 2.3 µM), suggesting electronic effects dominate binding .

How can reaction conditions be optimized to improve synthesis yields?

Q. Methodological Focus

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase alkylation rates but may require stringent drying.
  • Temperature Control : 70–80°C balances reaction speed and side-product formation.
  • Base Choice : Use NaHCO3 or Et3N to minimize hydrolysis of hydroxylamine .
  • Yield Data : Typical yields range from 45–65%; recrystallization from ethanol/water improves purity to >95% .

How should researchers resolve discrepancies in reported biological activity data?

Q. Data Contradiction Analysis

  • Source Variability : Compare assay conditions (e.g., enzyme source, substrate concentration).
  • Structural Confounders : Verify compound purity (HPLC, ≥98%) and stereochemistry.
  • Meta-Analysis : Cross-reference data with analogs (e.g., O-(4-fluorophenyl)hydroxylamine hydrochloride) to identify substituent trends .

What chromatographic methods are suitable for purity analysis and impurity profiling?

Q. Analytical Methodology

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (60:40) + 0.1% TFA.
  • Impurity Identification : Compare retention times with known byproducts (e.g., unreacted 2-(4-methoxyphenyl)ethyl bromide) .
  • Validation : Ensure linearity (R² > 0.99) and LOD/LOQ < 0.1% for trace contaminants.

What are the key considerations for designing structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core Modifications : Vary the phenyl substituent (e.g., –OCH3, –F, –Cl) and ethyl chain length.
  • Pharmacokinetic Profiling : Assess logP (e.g., methoxy derivatives: logP ~1.5) and metabolic stability in microsomal assays.
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to IDO1 or other targets .

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